molecular formula C10H12BrNO3 B8515517 N-(4-bromo-3,5-dimethoxyphenyl)acetamide

N-(4-bromo-3,5-dimethoxyphenyl)acetamide

Cat. No. B8515517
M. Wt: 274.11 g/mol
InChI Key: SPMDMLBBWZKFST-UHFFFAOYSA-N
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Patent
US08916553B2

Procedure details

N-(3,5-Dimethoxyphenyl)acetamide (500 mg, 2.56 mmol) was suspended in CCl4 (3 mL) followed by the addition of NBS (456 mg, 2.56 mmol) at room temperature. The reaction mixture was stirred at room temperature for 0.5 hour, heated at 80° C. for 2 hours and then concentrated under reduced pressure. The crude material was purified by silica gel chromatography (80 g ISCO column, eluting with 0% to 20% EtOAc in CH2Cl2) to provide Intermediate 9A (178 mg, 0.649 mmol, 25.4% yield) as a white solid. MS (ES): m/z=276.0 [M+H]+. 1H NMR (400 MHz, MeOD) δ ppm 2.14 (s, 3 H) 3.85 (s, 6 H) 7.01 (s, 2 H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
456 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
25.4%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:11][C:12](=[O:14])[CH3:13])[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.C1C(=O)N([Br:22])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:22][C:8]1[C:3]([O:2][CH3:1])=[CH:4][C:5]([NH:11][C:12](=[O:14])[CH3:13])=[CH:6][C:7]=1[O:9][CH3:10]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)NC(C)=O
Step Two
Name
Quantity
456 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° C. for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography (80 g ISCO column, eluting with 0% to 20% EtOAc in CH2Cl2)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1OC)NC(C)=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.649 mmol
AMOUNT: MASS 178 mg
YIELD: PERCENTYIELD 25.4%
YIELD: CALCULATEDPERCENTYIELD 25.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.